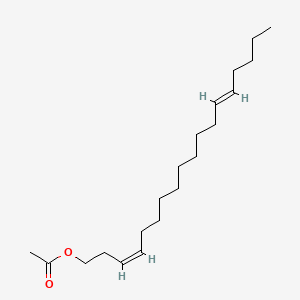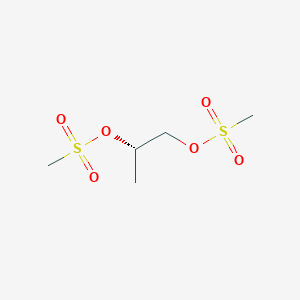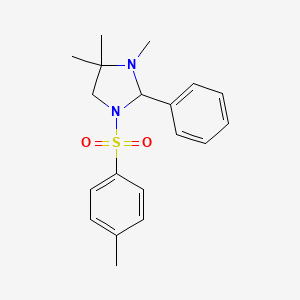
3,4,4-Trimethyl-1-(4-methylbenzene-1-sulfonyl)-2-phenylimidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4-Trimethyl-2-phenyl-1-tosylimidazolidine is a heterocyclic compound with the molecular formula C19H24N2O2S and a molecular weight of 344.47 g/mol . This compound is characterized by its unique structure, which includes a tosyl group attached to an imidazolidine ring. It is primarily used in research settings and has various applications in chemistry and related fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4-Trimethyl-2-phenyl-1-tosylimidazolidine typically involves the reaction of 2-phenylimidazolidine with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for 3,4,4-Trimethyl-2-phenyl-1-tosylimidazolidine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,4-Trimethyl-2-phenyl-1-tosylimidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted imidazolidine derivatives.
Applications De Recherche Scientifique
3,4,4-Trimethyl-2-phenyl-1-tosylimidazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 3,4,4-Trimethyl-2-phenyl-1-tosylimidazolidine involves its interaction with specific molecular targets. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The imidazolidine ring can participate in various chemical reactions, contributing to the compound’s reactivity and versatility .
Comparaison Avec Des Composés Similaires
1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide: Similar structure but with an iodide ion instead of a phenyl group.
2-Phenylimidazolidine: Lacks the tosyl group, making it less reactive in certain substitution reactions.
Propriétés
Numéro CAS |
88939-53-1 |
|---|---|
Formule moléculaire |
C19H24N2O2S |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
3,4,4-trimethyl-1-(4-methylphenyl)sulfonyl-2-phenylimidazolidine |
InChI |
InChI=1S/C19H24N2O2S/c1-15-10-12-17(13-11-15)24(22,23)21-14-19(2,3)20(4)18(21)16-8-6-5-7-9-16/h5-13,18H,14H2,1-4H3 |
Clé InChI |
YCRCEVUFJSPSKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(N(C2C3=CC=CC=C3)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15218806.png)
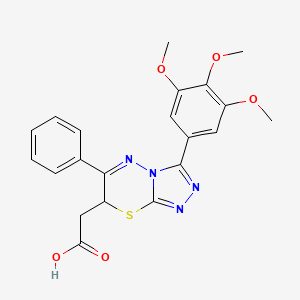

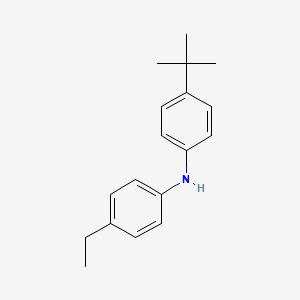
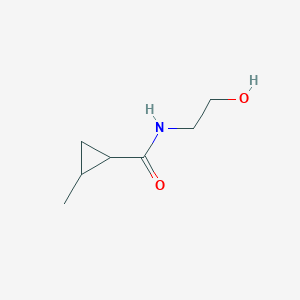



![N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide](/img/structure/B15218862.png)
![Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide](/img/structure/B15218865.png)

